Tunichlorin

Description

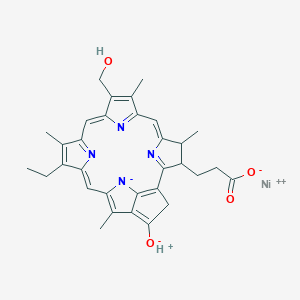

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114571-91-4 |

|---|---|

Molecular Formula |

C32H32N4NiO4 |

Molecular Weight |

595.3 g/mol |

IUPAC Name |

3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |

InChI |

InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |

InChI Key |

YFMIQSKJICWDHW-UHFFFAOYSA-L |

SMILES |

[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |

Canonical SMILES |

[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |

Synonyms |

tunichlorin |

Origin of Product |

United States |

Occurrence and Isolation of Tunichlorin and Its Structural Analogs

Discovery and Primary Isolation from Marine Tunicates (Trididemnum solidum)

Tunichlorin, a distinctive blue-green pigment, was first discovered and isolated from the Caribbean tunicate Trididemnum solidum. nih.govnih.gov This compound was identified as nickel(II) 2-devinyl-2-hydroxymethylpyropheophorbide a. nih.govnih.gov The structural elucidation was accomplished through a combination of chemical and spectroscopic methods. nih.gov However, the inherent instability of underivatized this compound, which decomposes rapidly even at low temperatures under a nitrogen atmosphere, posed a significant challenge for purification and NMR analysis. pnas.orgresearchgate.net To overcome this, structural studies were primarily conducted on its more stable methanolysis derivative, dimethyl this compound. pnas.orgpnas.org

The presence of nickel in this compound was a notable discovery, as nickel-containing chlorins had previously been reported from geological sources but not from living organisms. nih.gov The confirmation of nickel was achieved through atomic absorption spectroscopy and experiments involving the removal and reinsertion of the metal ion. researchgate.netpnas.org The initial isolation from T. solidum yielded approximately 10^-5% of this compound. acs.org

The isolation process involved extraction from the tunicate, followed by various chromatographic techniques to separate it from other pigments also present, such as chlorophyll (B73375) a, pheophytin a, and pheophorbide a. pnas.org The origin of this compound is a subject of interest, as Trididemnum tunicates are known to host symbiotic algae. This has led to the hypothesis that this compound may be produced by the tunicate itself, by the symbiotic algae, or through the tunicate's modification of a chlorin (B1196114) precursor from the algae. nih.gov

Subsequent Isolation from Other Marine Organisms (Dolabella auricularia)

Following its initial discovery in tunicates, this compound was also isolated from a different marine phylum. Specifically, the nickel-chlorin chelate was identified in the South Pacific sea hare, Dolabella auricularia. acs.orgnih.govnih.gov This mollusc was found to contain a variety of green to blue-green chlorins, one of which was confirmed to be this compound. nih.gov

The isolation from a 1985 collection of D. auricularia (approximately 500 kg wet weight) yielded about 49 mg of this compound, which corresponds to a yield of roughly 10^-5%. acs.org The isolation procedure involved methanol (B129727) and subsequent dichloromethane (B109758)/methanol extractions, followed by a series of gel permeation and partition chromatography steps. acs.org The structure of the isolated compound was confirmed through high-field NMR and high-resolution fast atom bombardment mass spectrometry, and further validated by converting it to the known dimethyl this compound derivative. acs.org The discovery of this compound in an algae-consuming animal like the sea hare suggests its occurrence in the marine environment may be more widespread than initially thought. nih.gov

Identification and Isolation of Acyl Tunichlorins as a Distinct Class of Derivatives

Further investigation into the chemical constituents of the tunicate Trididemnum solidum led to the identification and isolation of a new class of nickel-containing chlorins known as acyl tunichlorins. pnas.orgnih.govnih.gov These compounds are considered C-2a acyl derivatives of this compound, which is believed to be their biosynthetic precursor. pnas.orgnih.gov

The structures of 28 different acyl tunichlorins were determined using mass spectrometry, one- and two-dimensional NMR spectroscopy, and chemical degradation/derivatization techniques. pnas.orgnih.govpnas.org A key and unprecedented structural feature of these molecules is the presence of a diverse array of aliphatic side chains, derived from fatty acids ranging from C14:0 to C22:6, which are ester-linked to the C-2a position on the hydroporphyrin nucleus. pnas.orgresearchgate.netpnas.org No naturally occurring chlorins with such an ester-linked acyl side chain at this position had been reported prior to this discovery. pnas.orgnih.gov

The isolation of these derivatives was challenging due to their low concentration (approximately 0.01% of the crude residue) and the difficulty in separating the complex mixture of esters. pnas.org Partial separation was achieved using normal phase HPLC. pnas.org The identification of this diverse family of acyl tunichlorins further highlights the unique metabolic pathways present in Trididemnum solidum. pnas.orgnih.gov

Structural Characterization and Elucidation Methodologies

Application of Spectroscopic Techniques for Core Structure Determination

A range of spectroscopic techniques have been instrumental in defining the core structure of tunichlorin. studypug.comarxiv.org Mass spectrometry (MS) played a crucial role in the initial identification and determination of the molecular weight of these compounds. sydney.edu.au Fast Atom Bombardment Mass Spectrometry (FABMS) was particularly useful, revealing the presence of nickel and providing initial molecular formula information for both this compound and its derivatives. pnas.orgpnas.org For instance, the major methanolysis product of this compound displayed FABMS ions at m/z 623 (positive ion) and 621 (negative ion), which was consistent with the formation of two methoxyl groups during the process. pnas.org High-Resolution FABMS (HRFABMS) further refined the molecular formula. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR techniques like COSY and NOESY, has been indispensable for elucidating the connectivity and stereochemistry of the molecule. researchgate.netscielo.org.za Techniques such as the Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) helped in distinguishing between different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). pnas.org The absorption spectrum of this compound and its derivatives, with characteristic bands in the visible region, indicated the presence of an extended aromatic porphyrinoid nucleus. pnas.orgresearchgate.net For example, the dimethyl derivative of this compound exhibits absorption maxima in dichloromethane (B109758) at 389 nm, 416 nm, and 641 nm. researchgate.net The presence of nickel was definitively confirmed by atomic absorption spectroscopy. pnas.orgresearchgate.net

Interactive Table: Spectroscopic Data for Dimethyl this compound Derivative

| Spectroscopic Technique | Observation | Implication |

| FABMS | m/z 623 (M+H)+ | Molecular weight of the dimethyl derivative. pnas.org |

| HRFABMS | Consistent with C34H36N4O4Ni | Elemental composition of the dimethyl derivative. pnas.org |

| 13C APT & DEPT | 34 carbons identified | Detailed carbon skeleton information. pnas.org |

| UV-Vis Spectroscopy | Maxima at 389, 416, 641 nm | Confirms the chlorin (B1196114) macrocycle. researchgate.net |

| Atomic Absorption | Presence of Nickel | Confirms the metal center. pnas.org |

Chemical Degradation and Derivatization Approaches for Structural Confirmation

Chemical degradation and derivatization have been key strategies to confirm the structural features of this compound and to determine the structure of its more labile forms. novapublishers.comconicet.gov.ar Due to the instability of this compound, much of the initial structural work was performed on a more stable dimethyl derivative formed through methanolysis. pnas.orgresearchgate.net This process suggested the presence of at least two carboxyl or reactive alcohol functionalities in the original molecule. pnas.org

Partial synthesis of dimethyl this compound from the well-characterized chlorophyll (B73375) a provided definitive confirmation of the proposed structure. nih.gov This involved a series of chemical transformations to modify chlorophyll a to match the structure of the this compound derivative. Furthermore, demetalation of the nickel-containing derivative and subsequent remetalation with other metals, such as copper, were performed to study the properties of the porphyrin macrocycle. pnas.org These derivatization reactions were crucial in verifying the core structure and the nature of the functional groups attached to it. nih.gov

Analysis of Unique Structural Features within Acyl this compound Series

A remarkable feature of tunichlorins isolated from the Caribbean tunicate Trididemnum solidum is the existence of a series of acyl tunichlorins. pnas.org These compounds are characterized by the presence of diverse aliphatic side chains, which are fatty acids ranging from C14:0 to C22:6, attached at an unprecedented C-2a position on the hydroporphyrin nucleus. pnas.org No other known chlorins possess an ester-linked acyl side chain at this position. pnas.org

The structures of these acyl side chains were determined through a combination of spectroscopic and chemical methods. After isolation and purification of the acyl this compound methyl esters, the fatty acid side chains were cleaved by saponification. The resulting fatty acid methyl esters were then analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) and compared with authentic standards to establish their structures. pnas.org For monounsaturated fatty acid side chains, chemical modification was necessary to pinpoint the location of the double bonds, as they tend to migrate under mass spectrometry conditions. pnas.org This detailed analysis revealed the unique structural diversity within the acyl this compound family. pnas.org

Interactive Table: Examples of Acyl Side Chains in Acyl Tunichlorins

| Acyl Side Chain | Carbon Chain Length | Degree of Unsaturation |

| Myristic Acid | C14 | 0 |

| Palmitic Acid | C16 | 0 |

| Stearic Acid | C18 | 0 |

| Oleic Acid | C18 | 1 |

| Linoleic Acid | C18 | 2 |

| Docosahexaenoic Acid | C22 | 6 |

This table is illustrative of the types of fatty acid side chains found and is based on the reported range from C14:0 to C22:6. pnas.org

Biosynthesis and Metabolic Pathways of Tunichlorin

Hypothesized Origins of Tunichlorin: Tunicate, Symbiotic Algae, or Integrated Pathways

This compound was first isolated from the Caribbean ascidian, Trididemnum solidum. nih.govnih.gov This tunicate is known to harbor symbiotic algae, which immediately raised questions regarding the true biological source of this novel compound. oup.com Three primary hypotheses have been proposed to explain the origin of this compound:

Direct production by the tunicate: This hypothesis suggests that the ascidian possesses the complete enzymatic machinery for the de novo synthesis of the chlorin (B1196114) ring and subsequent nickel insertion.

Production by symbiotic algae: This theory posits that the symbiotic cyanobacterium, Synechocystis trididemni, is solely responsible for producing this compound. mdpi.compnas.org

Integrated biosynthetic pathway: This widely supported hypothesis proposes a collaborative effort between the tunicate and its algal symbiont. nih.govnih.govpnas.org In this model, the alga synthesizes a chlorophyll-based precursor, which is then transferred to the tunicate for subsequent modification and nickel chelation. mdpi.compnas.org

Evidence strongly suggests that this compound is a tunicate-modified algal product. pnas.org While algal chlorophylls (B1240455) are well-studied, no nickel porphynoids have been reported as primary algal products, making it unlikely that this compound originates solely from the symbiont. pnas.org The metabolic integration where the tunicate utilizes molecules photosynthesized by its algal partner further supports the integrated pathway hypothesis. pnas.org

Investigating the Role of Chlorophyll (B73375) Derivatives as Biosynthetic Precursors

The structural similarity of this compound to chlorophyll degradation products points towards chlorophyll derivatives as the primary biosynthetic precursors. pnas.org Research has identified this compound as nickel(II) 2-devinyl-2-hydroxymethylpyropheophorbide a. nih.govnih.gov This structure shares a core resemblance with pyropheophorbide a, a known degradation product of chlorophyll a. pnas.org

Key findings supporting this precursor role include:

The successful partial synthesis of dimethyl this compound from chlorophyll a, confirming the feasibility of this biosynthetic route. nih.govnih.gov

The co-isolation of chlorophyll a and its degradation products, such as pheophytin a, from extracts of T. solidum. pnas.org

The presence of the cyanophyte symbiont, which produces chlorophyll a but not chlorophyll b, aligns with chlorophyll a being the foundational molecule. pnas.org

It is proposed that the cyanobacterium Synechocystis trididemni synthesizes pheophytin via the intermediate pyropheophorbide, which then serves as the substrate for the tunicate's enzymatic machinery. mdpi.comresearchgate.net

Proposed Mechanisms for Nickel Insertion and Chlorin Ring Modification

The transformation of an algal-derived chlorophyll precursor into this compound involves at least two significant modifications: the insertion of a nickel ion and alterations to the chlorin ring itself.

Nickel Insertion: The chelation of nickel into a chlorin ring is a critical step. Synthetically, this process often requires vigorous conditions, implying that a specific and efficient enzymatic mechanism must exist within the tunicate to facilitate this insertion under physiological conditions. pnas.orgacs.org While the precise enzyme responsible for this nickelation in T. solidum has not been identified, the presence of this compound as the only nickel chlorin in the organism suggests a highly specific metabolic role for nickel, which is known to be selectively accumulated by some marine tunicates. nih.govpnas.org Reduced nickel porphyrins are known to be important enzymatic cofactors in other biological systems, such as cofactor F430 in methanogenic bacteria. mdpi.comnih.gov

Chlorin Ring Modification: The chlorin ring of the precursor undergoes significant changes. One key modification is the conversion of the C-2 vinyl group of a chlorophyll a-type precursor to a hydroxymethyl group. pnas.org Furthermore, a class of related compounds, the acyl tunichlorins, has been discovered. pnas.org These are derivatives where the C-2a hydroxymethyl group is esterified with a variety of fatty acids, ranging from C14:0 to C22:6. pnas.org The enzyme responsible for this esterification in the tunicate appears to be remarkably nonselective in its choice of the aliphatic acyl group. pnas.org this compound itself is now considered the biosynthetic precursor to these more complex acyl tunichlorins, which are believed to be the natural state of these compounds within the tunicate. pnas.org

Contributions of Associated Microorganisms to this compound Biogenesis

The symbiotic relationship between Trididemnum solidum and the cyanobacterium Synechocystis trididemni is central to the biosynthesis of this compound. mdpi.compnas.org Cyanobacteria are well-known producers of a vast array of natural products and are primary producers of chlorophylls in these symbiotic associations. mdpi.com

The prevailing theory is that the cyanobiont, S. trididemni, produces the initial porphyrin macrocycle, likely in the form of chlorophyll a or a direct derivative like pheophytin. mdpi.comresearchgate.net This precursor is then exported to the host tunicate.

Crucial evidence for the tunicate's role in the final biosynthetic steps comes from separation studies. When cells of the symbiotic alga were isolated from the tunicate, the acyl tunichlorins were detected exclusively in the tunicate-containing fractions and were absent from the isolated algae. pnas.org This finding strongly indicates that the acyl tunichlorins are localized within the tunicate and are the result of the tunicate modifying a precursor provided by its algal symbiont. pnas.org This metabolic hand-off is a clear example of how symbiotic interactions can lead to the generation of novel secondary metabolites not produced by either partner alone. researchgate.net

Biological and Physiological Roles of Tunichlorin

Examination of Metabolic Functions in Marine Invertebrates

The discovery of Tunichlorin, a nickel-containing chlorin (B1196114), within the marine tunicate Trididemnum solidum strongly suggests its involvement in the metabolic processes of this invertebrate. nih.govnih.gov Unlike nickel porphyrins found in geological sediments, the presence of this compound in a living organism points towards a specific biological function. pnas.org Marine invertebrates like tunicates are known to be prolific sources of novel, biologically active natural products, often developed as biochemical adaptations to their environment. nih.govnih.gov

The metabolic role of this compound is further suggested by the identification of a series of related compounds, the acyl tunichlorins, isolated from the same tunicate. pnas.org These molecules are structurally similar to this compound but feature various fatty acyl side chains (ranging from C14:0 to C22:6) esterified to the C-3-hydroxymethyl group. researchgate.net Such fatty acid modifications are not found in the chlorophyll (B73375) molecules of photosynthetic organisms, implying that the tunicate modifies a precursor, likely derived from its algal symbionts, to create these unique compounds. pnas.orgresearchgate.net The existence of a whole class of these acyl tunichlorins, rather than a single compound, strengthens the hypothesis of a defined metabolic pathway and physiological purpose. pnas.org

The origin of this compound itself is a subject of investigation, as Trididemnum tunicates have a symbiotic relationship with algae. nih.gov There are three main possibilities: the compound may be produced directly by the tunicate, by the symbiotic algae, or through the tunicate's modification of a chlorin precursor supplied by the algae. pnas.org Regardless of its precise origin, its presence within the tunicate's tissues implies a functional role in the animal's physiology. oup.com

Relationship to Selective Nickel Accumulation by Marine Tunicates

One of the most prominent hypotheses regarding this compound's function is its connection to the well-documented phenomenon of selective nickel accumulation by certain marine tunicates. nih.govnih.gov Some tunicate species are known to concentrate nickel from seawater to levels far exceeding those of their environment, and the discovery of a nickel-containing pigment like this compound provides a potential biochemical basis for this process. pnas.org

The identification of this compound as nickel(II) 2-devinyl-2-hydroxymethylpyropheophorbide a was the first instance of a nickel chlorin being isolated from a living organism. nih.govpnas.org This finding immediately suggested that this compound could serve as the chelating agent responsible for sequestering nickel ions within the tunicate. nih.gov Further research into the acyl tunichlorins supports this idea, suggesting that a biosynthetic study of these compounds could provide valuable information on the mechanism of selective nickel accumulation. pnas.org The fixed ratios of nickel to cobalt found in some tunicates also point to a specific, controlled metabolic requirement for nickel, rather than incidental accumulation. pnas.org While many marine organisms produce organic ligands to manage essential or toxic metals, this compound represents a highly specific potential mechanism for nickel handling. frontiersin.orghawaii.edu

Comparative Analysis with Other Nickel-Containing Tetrapyrroles (e.g., Factor F430)

This compound is one of only a few known nickel-containing tetrapyrroles found in living systems. nih.gov The most well-characterized of these is Factor F430 (F430), the prosthetic group for the enzyme methyl-coenzyme M reductase, which is crucial for the final step of methanogenesis in archaea. pnas.orgmdpi.com A comparative analysis highlights the unique aspects of this compound.

While both are nickel-containing tetrapyrroles, their macrocyclic structures differ significantly. This compound is a chlorin, which is a dihydroporphyrin, whereas F430 is a more reduced corphin, a tetrahydroporphyrinogen. researchgate.netwikipedia.org This structural difference affects the geometry and electronic properties of the nickel center. pnas.org In F430, the nickel(II) ion is known to induce conformational strain in the macrocycle, which is believed to be important for its catalytic activity in methane (B114726) formation. pnas.orgnih.gov It is theorized that the nickel center in this compound may similarly influence its reactivity. pnas.org

A key distinction is their known biological roles. The function of F430 as an enzymatic cofactor is well-established. nih.govrsc.org In contrast, a specific physiological role for this compound has not yet been definitively proven, though several functions have been hypothesized. researchgate.net

Table 1: Comparison of this compound and Factor F430

| Feature | This compound | Factor F430 |

|---|---|---|

| Organism | Marine tunicate (Trididemnum solidum) nih.gov | Methanogenic and methanotrophic Archaea wikipedia.org |

| Macrocycle Class | Chlorin (dihydroporphyrin) researchgate.net | Corphin (tetrahydroporphyrinogen) wikipedia.org |

| Central Metal Ion | Nickel(II) pnas.org | Nickel(II) mdpi.com |

| Known Function | Not definitively proven; hypothesized role in Ni accumulation and as a cofactor. nih.govpnas.org | Prosthetic group of methyl-coenzyme M reductase; essential for methanogenesis. mdpi.comnih.gov |

| Structural Features | Pyropheophorbide a derivative; acyl side chains in related compounds. pnas.orgpnas.org | Contains additional γ-lactam and keto-containing carbocyclic rings. wikipedia.org |

Exploration of Hypothesized Roles as Enzymatic Cofactors or Electron Transfer Mediators

Beyond its potential role in nickel sequestration, researchers have hypothesized that this compound and its acylated derivatives may function as enzymatic cofactors or as mediators in electron transfer processes. pnas.orgpnas.org Tetrapyrroles are fundamental to many such processes in biology; for example, hemes (iron) and chlorophylls (B1240455) (magnesium) are central to respiration and photosynthesis, respectively, where they facilitate electron transfer. nih.gov

The structure of the acyl tunichlorins provides clues to a possible function. pnas.org These molecules possess a hydroporphyrin head group attached to a long, hydrophobic fatty acid chain. This amphipathic structure is reminiscent of chlorophylls and bacteriochlorophylls and would be well-suited for anchoring the molecule within a cell membrane. pnas.org This localization suggests a potential role as a membrane-associated enzymatic cofactor. pnas.org

The presence of the nickel ion is also significant. The nickel center could facilitate redox reactions, making this compound a candidate for a role as an electron carrier. pnas.org In many biological systems, metal cofactors within proteins act as electron relay centers, enabling electrons to move over distances within or between proteins. nih.govnih.gov While direct evidence of this compound participating in a specific enzymatic or electron transport chain is currently lacking, its structure is consistent with such a function. pnas.orgresearchgate.net

Table 2: Hypothesized Biological Roles of this compound

| Hypothesized Role | Supporting Evidence |

|---|---|

| Nickel Sequestration Agent | Isolated from a tunicate known to accumulate nickel; contains a nickel center. nih.govnih.govpnas.org |

| Membrane-Associated Enzymatic Cofactor | Acyl tunichlorins have long hydrophobic side chains suitable for membrane insertion. pnas.org |

| Electron Transfer Mediator | Tetrapyrrole structure is common in electron transfer proteins; nickel center is redox-active. pnas.orgnih.gov |

Synthetic Strategies and Biomimetic Chemistry of Tunichlorin

Early Semisynthetic Approaches to Tunichlorin Derivatives from Chlorophyll (B73375)

The structural elucidation of this compound was significantly bolstered by early semisynthetic work starting from the readily available plant pigment, chlorophyll a. The partial synthesis of dimethyl this compound from chlorophyll a served as a definitive confirmation of the natural product's structure. This process was not a simple metal substitution but involved a series of chemical modifications to the chlorophyll a macrocycle.

The key transformations in these early approaches included:

Modification of the C-2 Vinyl Group: The vinyl group at the C-2 position of the chlorophyll-derived pyropheophorbide a had to be converted into a hydroxymethyl group, a characteristic feature of this compound. This was a critical step in mimicking the natural structure.

Metal Insertion: Following the modification of the peripheral substituents, the central magnesium ion was removed from the chlorin (B1196114) macrocycle to produce the free-base porphyrin. Subsequently, nickel(II) was inserted into the core of the modified chlorin. The insertion of nickel was typically achieved by heating the free-base chlorin with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent system. nih.gov

Esterification: The native carboxyl groups in the chlorophyll starting material were often converted to methyl esters during the process, leading to derivatives like dimethyl this compound. nih.gov

The successful synthesis of a dimethyl derivative of this compound that was chromatographically and spectroscopically identical to the derivative of the natural product provided unequivocal proof of its proposed structure as nickel(II) 2-devinyl-2-hydroxymethylpyropheophorbide a. nih.govacs.org These early efforts highlighted the chemical relationship between the abundant chlorophylls (B1240455) and the rare nickel-containing this compound, suggesting a possible biosynthetic link where an algal chlorin is modified by the tunicate or its symbionts. acs.org

| Starting Material | Key Transformations | Product | Significance |

| Chlorophyll a | Modification of C-2 vinyl group, Demetalation, Nickel(II) insertion, Esterification | Dimethyl this compound | Confirmed the structure of natural this compound nih.gov |

Development of Bioinspired Synthetic Methodologies for Metallochlorins

Inspired by the existence of natural metallochlorins like this compound and the enzymatic machinery of chlorophyll biosynthesis and degradation, chemists have developed bioinspired synthetic methods to create novel metallochlorins. These strategies often seek to replicate key structural features or proposed biosynthetic steps in the laboratory. While total synthesis of complex chlorins is challenging, bioinspired approaches often leverage existing natural macrocycles or employ synthetic routes that mimic biological processes. nih.gov

These methodologies include:

Peripheral Group Modifications: Similar to the early semisyntheses of this compound, modifying the peripheral substituents of easily accessible porphyrins and chlorins is a common strategy. This can involve oxidation, reduction, or substitution reactions at specific positions on the macrocycle to introduce functional groups found in natural systems, such as hydroxyl or formyl groups. researchgate.net

Metal-Ligand Cooperativity: The design of synthetic systems sometimes incorporates principles of metal-ligand cooperativity, where the ligand framework actively participates in the catalytic cycle or influences the reactivity of the central metal ion. researchgate.net This is a key concept in the function of many metalloenzymes that work with tetrapyrrole cofactors.

Self-Assembly: Nature utilizes self-assembly to create complex, functional architectures like the light-harvesting complexes in photosynthesis. acs.org Bioinspired approaches have explored the self-assembly of synthetic chlorins to create organized structures that can mimic these natural systems, although this is more focused on functional materials than the synthesis of the monomer itself.

These bioinspired strategies are crucial for generating a diverse range of metallochlorins, including nickel-containing variants, which can serve as models to study the properties and potential functions of rare natural products like this compound. ufl.edu The development of environmentally friendly synthetic techniques, such as mechanochemistry, is also becoming an area of interest for preparing bio-inspired metal complexes. researchgate.net

Mimicking this compound in the Design of Novel Metal-Based Catalysts

The unique structure of this compound, particularly the combination of a nickel center and a β-hydroxyl substituent, has inspired the design of novel metal-based catalysts. Researchers have sought to replicate these features in synthetic analogues to explore their catalytic potential, especially in reactions relevant to energy conversion.

A notable example is the development of a this compound mimic for the hydrogen evolution reaction (HER). acs.org Key findings from this research include:

Catalyst Design: A synthetic nickel(II) complex, [meso-tetrakis(pentafluorophenyl)-3-hydroxy-2-oxaisobacteriochlorinato]nickel(II), was constructed to mimic this compound. This molecule incorporates both the nickel center and a crucial β-hydroxyl group. acs.org

Enhanced Catalytic Activity: This this compound mimic demonstrated a remarkable acceleration in the rate of hydrogen evolution, showing a 56-fold increase compared to its porphyrin analogue that lacks the specific chlorin-like structure and hydroxyl group. acs.org

Role of the β-Hydroxyl Group: The study highlighted the critical role of the β-hydroxyl group. Computational studies suggested that this group participates in a hydrogen-bonding network with water molecules. This interaction helps to increase the electron density on the nickel center in the reduced state of the catalyst, which stabilizes key intermediates and dramatically enhances the rate of the HER. acs.org

The turnover frequency (TOF) for this catalyst was reported to be as high as 6.1 x 10⁴ s⁻¹, placing it among the most efficient molecular catalysts for this reaction. acs.org This work not only provides insight into the potential functional significance of this compound's structure but also presents a powerful design principle for creating highly effective, bio-inspired catalysts for important chemical transformations. mdpi.commdpi.com The development of such catalysts is a major goal in the field of artificial photosynthesis and renewable energy. mdpi.com

| Catalyst | Key Structural Features | Application | Key Finding |

| [meso-tetrakis(pentafluorophenyl)-3-hydroxy-2-oxaisobacteriochlorinato]nickel(II) | Nickel(II) center, β-hydroxyl group, Chlorin-like macrocycle | Hydrogen Evolution Reaction (HER) | β-hydroxyl group significantly boosts catalytic activity through hydrogen bonding and electronic effects acs.org |

Utilization of Porpholactone Chemistry for this compound-Inspired Molecular Models

Porpholactone chemistry has emerged as a powerful and versatile platform for synthesizing stable molecular models of natural chlorins, including this compound. acs.orgnih.gov Porpholactones are porphyrin analogues where one of the β,β'-double bonds of a pyrrolic subunit is replaced by a lactone group. This modification has significant electronic and structural consequences that are useful for mimicking natural systems.

Key aspects of this approach include:

Stabilizing the Chlorin Structure: The electron-withdrawing nature of the lactone moiety helps to create stable synthetic models for various hydroporphyrins like chlorins and bacteriochlorins. acs.orgnih.gov

Mimicking Electronic Properties: Despite the structural change, porpholactones can effectively mimic the electronic and spectral properties of their target natural compounds. mdpi.com

Facile Derivatization: The porpholactone framework provides a convenient entry point for further chemical modifications. The lactone can be reduced to a hemiacetal (a porpholactol), which allows for the introduction of various functional groups at the β-position, including hydroxyl groups that are characteristic of this compound. cornell.edu This facile derivatization was the strategy used to construct the successful HER catalyst described in the previous section. acs.org

Site-Selectivity: The presence of the lactone unit can influence the reactivity of the other double bonds in the macrocycle, allowing for site-selective reactions, such as 1,3-dipolar cycloadditions, to build more complex and highly functionalized chlorin models. mdpi.com

Through porpholactone chemistry, researchers can systematically vary the structure of the chlorin macrocycle and its substituents to fine-tune the photophysical and chemical properties of the resulting molecules. acs.org This provides a rational basis for understanding the structure-function relationships in natural pigments like this compound and for designing new functional molecules for applications ranging from photosensitizers to catalysts. nih.gov

Ecological Context and Roles of Tunichlorin

Interplay within Tunicate-Photosymbiont Relationships

The ecological significance of tunichlorin is intrinsically linked to the complex symbiotic relationships between didemnid tunicates and the cyanobacterium Prochloron. frontiersin.orgasm.org Tunicates of the family Didemnidae are known to host symbiotic blue-green algae, primarily from the genera Prochloron and Synechocystis. oup.com This association is often obligate, with the photosymbiont providing essential nutrients to the host. frontiersin.orgresearchgate.net Prochloron is a unique cyanobacterium that possesses both chlorophyll (B73375) a and b, a feature once thought to be exclusive to eukaryotes. frontiersin.org It lives in a symbiotic relationship with several species of (sub)tropical didemnid ascidians and has proven difficult to cultivate outside of its host, suggesting a truly obligatory symbiotic relationship. frontiersin.org

The nature of this symbiosis involves a significant metabolic exchange. The cyanobacterial symbiont, P. didemni, can provide a large percentage, and in some cases up to 100%, of the host's required carbon through photosynthesis. nih.gov In return, the tunicate host is thought to supply the symbiont with essential nutrients, such as nitrogen from its waste products. researchgate.net This metabolic integration allows didemnid ascidians to thrive in nutrient-poor tropical waters. nih.gov

Within this symbiotic context, a diverse array of secondary metabolites are produced, many of which are believed to originate from the microbial symbiont. asm.orgnih.gov The cyanobactins, a class of ribosomally synthesized and post-translationally modified peptides, are prominent among these compounds. asm.org The biosynthesis of these molecules is hypervariable, contributing to a wide chemical diversity that likely plays a role in the adaptation of the holobiont (the host and its associated microbes) to its environment. asm.org

The production of this compound, a nickel-containing chlorin (B1196114), is a fascinating aspect of this interplay. researchgate.net While the precise origin—whether from the tunicate, the Prochloron symbiont, or a modification of an algal chlorin by the tunicate—is a subject of investigation, its presence highlights the unique biochemistry of this association. researchgate.net The symbiosis creates a specific microenvironment within the tunicate, characterized by steep gradients of light, oxygen, and pH, which fluctuate with periods of light and darkness. frontiersin.org This dynamic environment influences the physiology of both the host and the symbiont and likely drives the production of specialized metabolites like this compound. Furthermore, some compounds produced within this symbiosis, such as mycosporine-like amino acids, offer protection from high UV radiation, which is crucial for survival in light-rich environments. ufc.br

The relationship between the host tunicate and Prochloron has been shown to have a phylogenetic congruence, suggesting a co-evolutionary relationship where the phylogeny of the symbiont is related to that of the host. asm.org This specificity underscores the deeply integrated nature of the symbiosis and the specialized roles that compounds like this compound may play within it.

Potential Influence on Marine Biogeochemical Cycling of Transition Metals

While direct studies on the large-scale biogeochemical impact of this compound are limited, its chemical nature as a nickel-chelating porphyrin points to a potential role in the marine cycling of transition metals. researchgate.netnih.gov Tunicates are known to accumulate high concentrations of certain metals, including vanadium and nickel. researchgate.net The presence of this compound, a nickel-chlorin chelate, in tunicates like Trididemnum solidum may explain the selective accumulation of nickel by these organisms. researchgate.net

The production of metal-chelating agents, known as metallophores, by marine organisms is a recognized mechanism that influences the speciation, bioavailability, and cycling of trace metals in the ocean. nih.gov These compounds can bind to metal ions, affecting their solubility and transport. The discovery of this compound in the sea hare Dolabella auricularia, a mollusc that consumes algae, suggests that this nickel complex can be transferred through the marine food web. nih.govacs.org This trophic transfer indicates that this compound is stable enough to persist and move between organisms, potentially influencing the distribution and biological availability of nickel in its local environment.

Furthermore, the detritus from tunicates, including their carcasses and fecal pellets, contributes to the downward flux of organic matter in the ocean, a process known as the biological pump. us-ocb.orgeos.orgclimate.govnoaa.gov Recent studies have highlighted that the fast-sinking detritus from pelagic tunicates can have a significant impact on ocean biogeochemical cycles, including the sequestration of carbon and nutrients to the deep sea. us-ocb.orgclimate.govnoaa.gov If this compound and other metal-containing compounds are part of this sinking particulate matter, they could contribute to the transport of transition metals from the surface to deeper waters, thereby influencing the vertical distribution of these elements in the water column. This process could affect the geochemistry of the underlying sediments and the deep-ocean nutrient balance. us-ocb.orgnoaa.gov The study of how hyperaccumulator organisms on land influence soil geochemistry through the cycling of metal-rich litter provides a terrestrial analogue for how marine organisms that accumulate metals might impact their environment. goldschmidt.infouq.edu.au

Broader Ecological Significance of Tunicate-Derived Natural Products

Tunicate-derived natural products, including but not limited to this compound, have a broad and significant ecological impact in marine environments. These compounds are often the product of complex interactions between the tunicate host and its associated microbial symbionts. nih.govnih.govresearchgate.netnih.gov A primary and well-documented role of these secondary metabolites is chemical defense. nih.govresearchgate.net Many tunicates are sessile and soft-bodied, making them vulnerable to predation. The production of toxic or unpalatable compounds serves as an effective deterrent against predators such as fish. researchgate.net

In addition to anti-predatory defenses, tunicate-derived natural products are also crucial in mediating competitive interactions. For example, some compounds exhibit antifouling properties, preventing the settlement of other organisms on the tunicate's surface. mdpi.com This is a significant advantage in crowded marine habitats where space is a limiting resource. The production of antimicrobial and antifungal compounds by tunicates and their symbionts also protects them from pathogenic microorganisms. researchgate.netijper.org

The ecological roles of these compounds extend beyond direct defense and competition. As filter feeders, tunicates play a significant role in marine food webs and can influence the biogeochemical flux of materials from the surface to deeper waters. researchgate.net The production of large quantities of mucus and the sinking of their fecal pellets and carcasses contribute to the transport of organic matter, a process that has implications for carbon and nutrient cycling. eos.orgclimate.gov Some studies suggest that blooms of pelagic tunicates can significantly alter local biogeochemistry by increasing the export of particulate organic carbon. eos.org

Advanced Analytical Methodologies for Tunichlorin Analysis

High-Resolution Spectroscopic Techniques in Tunichlorin Research

The characterization of this compound, a nickel-containing chlorin (B1196114) from the tunicate Trididemnum solidum, has been accomplished through the application of several high-resolution spectroscopic methods. pnas.orgnih.gov These techniques provide detailed information about the molecule's structure, connectivity, and electronic properties.

Mass spectrometry has been a cornerstone in the analysis of this compound and its derivatives. Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) have been crucial for determining the molecular weights and elemental formulas of these compounds. pnas.orgpnas.org For instance, HRFABMS was used to find the molecular formula of a methanolysis product of this compound, dimethyl this compound, as C₃₄H₃₇N₄NiO₄. pnas.org The initial suggestion of nickel's presence from mass spectral data was later confirmed by other methods. pnas.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has provided comprehensive structural details. Both ¹H and ¹³C NMR spectra, recorded on spectrometers ranging from 200 to 500 MHz, have been utilized. pnas.org Advanced NMR experiments like the Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) were employed to differentiate between carbon types (methyl, methylene, methine, and quaternary carbons), which was vital in piecing together the structure of dimethyl this compound. pnas.org Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Coherence (HMBC), were instrumental in elucidating the structures of the more complex acyl tunichlorins. pnas.orgnih.gov

Electronic absorption spectroscopy (UV-Vis) has been used to study the electronic structure of the this compound chromophore. The absorption spectrum of this compound in dichloromethane (B109758) shows characteristic maxima at 389 nm, 416 nm, and 641 nm. researchgate.net Notably, the spectrum of the methanolysis product, dimethyl this compound, is indistinguishable from the parent compound, indicating that the extended aromaticity of the porphyrinoid nucleus was not disturbed during the derivatization process. pnas.org

| Spectroscopic Technique | Application in this compound Research | Key Findings |

| HRFABMS | Determination of elemental formula for this compound derivatives. | Confirmed the molecular formula of dimethyl this compound as C₃₄H₃₇N₄NiO₄. pnas.org |

| ¹³C NMR (APT & DEPT) | Carbon skeleton analysis. | Identified 34 distinct carbon signals in dimethyl this compound, including ketone, carboxyl, quaternary carbons, methines, methylenes, and methyls. pnas.org |

| 2D NMR (COSY, HMQC, HMBC) | Structural elucidation of complex analogs. | Established the connectivity and structure of numerous acyl tunichlorins. pnas.orgnih.gov |

| UV-Vis Spectroscopy | Analysis of the porphyrinoid chromophore. | Showed characteristic absorption maxima for this compound (389, 416, 641 nm), confirming the integrity of the aromatic system in its derivatives. researchgate.net |

Chromatographic Separation and Purification Strategies for this compound and Analogs

The isolation of this compound and its numerous acyl analogs from the crude extracts of the tunicate Trididemnum solidum requires a multi-step chromatographic approach. pnas.orgresearchgate.net The complexity of the natural mixture, containing a wide array of related chlorins, necessitates the use of various separation techniques to achieve pure compounds for structural analysis. pnas.orgencyclopedia.pub

Initial purification often involves solvent partitioning of the crude methanol (B129727)/toluene extract. pnas.orgpnas.org The resulting residue is then subjected to column chromatography. Normal-phase column chromatography using silica (B1680970) gel with solvent systems like methanol-dichloromethane or hexane-ethyl acetate-triethylamine mixtures has been employed to separate the brilliant, blue-green acyl tunichlorins. pnas.org

High-Performance Liquid Chromatography (HPLC) is a critical tool for both preparative and analytical scale separations. Both normal-phase and reversed-phase (RP-HPLC) configurations are utilized. For instance, crude this compound fractions have been purified using normal-phase preparative HPLC on silica gel. pnas.org Further purification of this compound and its methanolysis products was achieved using C18 RP-HPLC with solvent systems such as methanol/water. pnas.orgnih.gov In the study of acyl tunichlorins, normal-phase HPLC was used to partially separate the complex mixture of methyl esters, allowing for subsequent analysis by mass spectrometry. pnas.org

Thin-layer chromatography (TLC) on silica gel plates is used for monitoring the separation process, where the acyl tunichlorins appear as distinct blue-green bands. pnas.org Final purification steps may also include techniques like hexane (B92381) trituration to remove nonpolar contaminants and precipitation from methanol by adding water. pnas.org

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Purpose in this compound Workflow |

| Column Chromatography | Silica Gel (0.05-0.2-mm mesh) | MeOH-CH₂Cl₂ gradient or Hexane-EtOAc with 5% Et₃N | Initial fractionation of crude extract. pnas.org |

| Normal-Phase HPLC | Silica Gel | Hexane-EtOAc (7:3) | Separation of acyl this compound methyl ester mixture. pnas.org |

| Reversed-Phase HPLC | C18 Silica | MeOH/H₂O (4:1) or MeOH/H₂O/Et₃N | Purification of this compound and its derivatives. pnas.org |

| Thin-Layer Chromatography | Silica Gel F-254 | Hexane-EtOAc (1:1) | Monitoring the progress of purification. pnas.org |

Quantitative Elemental Analysis for Nickel Content in Biological Samples

The confirmation and quantification of nickel within the this compound structure were pivotal to its initial characterization. researchgate.net While mass spectrometry provided the first clues to the presence of nickel, a definitive elemental analysis was required. pnas.org

Atomic absorption spectroscopy was the method used to confirm the presence and determine the quantity of nickel in a purified this compound sample. pnas.org A 0.9 mg sample of the dimethyl this compound derivative was analyzed, revealing a nickel content of 8.1% by weight. This experimental value was in close agreement with the calculated value of 8.9% for the proposed structure, providing strong evidence for the incorporation of a single nickel atom within the chlorin macrocycle. pnas.org

Further confirmation of the nickel's role was obtained through demetalation and remetalation experiments. The nickel atom could be removed from the this compound structure and subsequently re-inserted, with the changes monitored by absorption spectroscopy. pnas.org This process, along with direct elemental analysis, solidified the identity of this compound as a naturally occurring nickel-containing chlorin. researchgate.net

Chemometric Approaches for Complex Mixture Analysis in this compound Discovery

Modern natural product discovery often employs hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), coupled with chemometric analysis. researchgate.netmdpi.com This approach, sometimes termed "biochemometrics," can correlate the chemical profiles of complex mixtures with biological activity or other properties. researchgate.netnih.gov For a mixture as complex as the acyl tunichlorins, which differ only by their fatty acid side chains, chemometric tools like Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA) could be used to analyze LC-MS data. frontiersin.orguconn.edu

These statistical methods can help to:

Identify patterns: Differentiate between samples based on their chemical fingerprints.

Detect novel compounds: Highlight minor or unusual components within the complex mixture that might otherwise be overlooked. researchgate.net

Guide fractionation: Prioritize which fractions from a preliminary separation are most likely to contain compounds of interest, streamlining the isolation process. researchgate.netnih.gov

By applying chemometric tools to the high-resolution spectroscopic and chromatographic data generated during the analysis of tunicate extracts, researchers can more efficiently map the chemical diversity of this compound analogs and potentially identify new, minor variants that were not found through traditional, non-statistical analysis. frontiersin.org

Future Directions and Emerging Research Perspectives

Definitive Elucidation of Tunichlorin's Physiological Role in Host Organisms

While this compound has been successfully isolated, its precise biological function within the host tunicate, Trididemnum solidum, remains an area of active investigation. researchgate.net The occurrence of this unique nickel-containing chlorin (B1196114) in a living organism strongly suggests it serves a specific metabolic purpose rather than being a random degradation product. pnas.orgnih.gov One of the leading hypotheses is that this compound is involved in metal sequestration and metabolism. pnas.org Marine tunicates are known to accumulate certain metals, and the presence of a nickel-specific chlorin, alongside fixed nickel/cobalt ratios in some species, points to a potential role in managing nickel uptake or utilization. pnas.orgpnas.org

Another possibility is that this compound plays a defensive role for the tunicate or its symbiotic algae. ufc.br Many marine invertebrates produce secondary metabolites to deter predators or prevent biofouling. researchgate.net The origin of this compound—whether it is produced by the tunicate itself, its algal symbionts, or through a collaborative modification of an algal precursor like chlorophyll (B73375)—is a critical question that researchers are working to answer. nih.govoup.com Answering this will be a significant step toward clarifying its true physiological and ecological function. Despite its likely importance, the compound is found in remarkably low concentrations, which presents a challenge for these studies. pnas.org

Comprehensive Characterization of Enzymatic Machinery for this compound Biosynthesis

The biosynthetic pathway of this compound is not yet fully understood and represents a significant frontier in natural product research. It is widely believed that this compound is derived from an algal chlorin, likely chlorophyll a, through a series of enzymatic modifications within the tunicate. researchgate.netnih.gov The proposed transformation would involve several key steps, including the removal of magnesium from the chlorophyll core, modification of peripheral functional groups, and the specific insertion of a nickel ion.

Identifying the complete set of enzymes responsible for this pathway is a primary goal for future research. These enzymes would likely include hydrolases, oxidoreductases, and a specific nickel chelatase. mdpi.comnih.gov Research into the biosynthesis of acyl tunichlorins, which are derivatives of this compound, has suggested that the enzyme responsible for the final esterification step is highly non-selective, accepting a wide variety of fatty acids. pnas.org The characterization of these "tailoring enzymes" is crucial for understanding how the diversity of this compound-related compounds is generated. chemrxiv.org Advances in genomics and molecular biology are expected to accelerate the discovery and functional analysis of the genes encoding these biosynthetic enzymes. mdpi.comrsc.org

Discovery and Characterization of Novel this compound-Related Derivatives

Research has shown that Trididemnum solidum produces not just this compound but a family of related compounds. A significant discovery was the identification of acyl tunichlorins, a class of derivatives where this compound is esterified with a diverse array of fatty acids at the C-2a position. pnas.org These fatty acyl side chains are not found in chlorophyll molecules, supporting the hypothesis that they are added by the tunicate. researchgate.net These natural derivatives vary in the length and saturation of the fatty acid chain, creating a mixture of related molecules. pnas.org

The exploration for other novel this compound-related compounds is ongoing. The chemical diversity observed in other natural products from T. solidum, such as the didemnins, suggests that other this compound analogs may exist. nih.govresearchgate.net Furthermore, synthetic efforts are creating novel derivatives for specific applications. For example, a β-fluorinated this compound mimic was recently constructed to study its catalytic properties, demonstrating how synthetic chemistry can expand the family of this compound-related molecules for research purposes. nih.gov

Advanced Computational and Mechanistic Studies of this compound Reactivity

The unique structure of this compound, particularly the presence of the nickel center and peripheral hydroxyl group, has prompted advanced studies into its chemical reactivity. nih.govacs.org A significant area of emerging research is its potential as a catalyst. Mechanistic studies using this compound mimics have explored its efficiency in the hydrogen evolution reaction (HER), a key process for clean energy technologies. nih.gov These studies use computational methods like Density Functional Theory (DFT) to model the reaction mechanism. acs.org

Results from these computational and mechanistic analyses indicate that specific structural features of this compound are crucial for its reactivity. nih.govacs.org For instance, studies suggest that fluorination of the porphyrin periphery can negatively shift the complex's reduction potential and speed up the electron transfer process, boosting catalytic activity. nih.gov Computational chemistry provides powerful tools, including quantum mechanics (QM) and molecular dynamics (MD) simulations, to investigate reaction pathways, transition states, and the thermodynamic and kinetic factors governing this compound's reactivity. rwth-aachen.deescholarship.orgcam.ac.uk These theoretical studies are essential for understanding how the molecule functions and for designing new, more efficient catalysts based on its structure. nih.govresearchgate.net

Q & A

Q. How is Tunichlorin structurally characterized, and what spectroscopic techniques are critical for confirming its nickel-chlorin complex?

this compound’s structure is confirmed via UV-Vis spectroscopy (absorption maxima at 400–450 nm), NMR for proton environment analysis, and mass spectrometry for molecular weight determination. X-ray crystallography is essential for resolving its nickel-coordination geometry. Synthetic confirmation through partial synthesis from chlorophyll derivatives (e.g., dimethyl this compound) is recommended to validate biosynthetic pathways .

Q. What experimental protocols are used to isolate this compound from marine tunicates like Trididemnum solidum?

Isolation involves solvent extraction (methanol/dichloromethane), followed by column chromatography (silica gel or Sephadex LH-20). Purity is assessed via HPLC, and fractions are tested for nickel content using atomic absorption spectroscopy. Symbiotic algae must be separated from host tissue to rule out exogenous origins .

Q. How do researchers ensure methodological reproducibility in studies of this compound’s metabolic role?

Follow NIH guidelines for preclinical reporting: document extraction solvents, chromatography conditions, and instrumentation parameters. Include negative controls (e.g., algae-free tunicate samples) and replicate experiments (n ≥ 3) to account for biological variability. Raw data should be archived in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in hypotheses about this compound’s origin (host synthesis vs. algal symbiont contribution)?

- Comparative metabolomics : Analyze algal and tunicate extracts for this compound precursors.

- Isotopic labeling : Track nickel uptake in tunicates with/without algal symbionts.

- Genetic silencing : Knock out chlorin biosynthesis genes in algae to observe this compound production changes. Conflicting results require meta-analysis of ecological data (e.g., nickel abundance in symbiotic vs. non-symbiotic species) .

Q. How can researchers design experiments to investigate this compound’s role in nickel accumulation in marine ecosystems?

- Field studies : Measure nickel concentrations in tunicate tissues across varying environmental nickel levels.

- In vitro assays : Test this compound’s nickel-binding affinity using isothermal titration calorimetry (ITC).

- Ecological modeling : Correlate tunicate populations with nickel-rich seabed regions. Ensure statistical rigor (e.g., ANOVA for environmental variables) .

Q. What advanced analytical methods differentiate this compound from metalloporphyrins like heme or chlorophyll derivatives?

- EPR spectroscopy : Identify nickel’s oxidation state and ligand field.

- Resonance Raman spectroscopy : Detect chlorin-specific vibrational modes.

- High-resolution MS/MS : Fragment ions distinguish chlorin macrocycles from porphyrins. Cross-validate with synthetic standards .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound (e.g., antimicrobial vs. metabolic roles)?

- Dose-response studies : Test activity across concentrations (µM to mM).

- Cell-type specificity : Use primary tunicate cells vs. mammalian cell lines.

- Pathway analysis : Apply omics tools (transcriptomics/proteomics) to identify affected pathways. Contradictions may arise from assay conditions (pH, temperature) or impurity artifacts .

Q. What statistical frameworks are recommended for analyzing this compound’s ecological distribution data?

Use multivariate analysis (PCA or cluster analysis) to handle variables like depth, salinity, and symbiont presence. Apply Bayesian modeling to account for incomplete sampling. Report confidence intervals and effect sizes to avoid overinterpretation .

Literature Review & Synthesis

Q. How to systematically evaluate the validity of historical studies on this compound’s structural claims?

- Critical appraisal : Check for spectral data completeness (e.g., full NMR assignments) and synthetic reproducibility.

- Cross-reference patents : Early structural mischaracterizations (pre-1990s) may lack crystallographic validation.

- Update with modern techniques : Re-examine archived samples using HR-MS or XAS .

What criteria prioritize research questions for this compound’s applications in bioinorganic chemistry?

Use the FEASIBLE framework:

- Focus : Align with nickel’s role in biogeochemical cycles.

- Ethical : Avoid invasive tunicate harvesting; use cultured specimens.

- Analytical rigor : Prioritize questions addressable with high-resolution instrumentation.

- Scalability : Ensure lab-to-field translatability .

Data Presentation & Reporting Standards

Q. How to optimize figures for manuscripts on this compound’s metal-binding properties?

Q. What ethical considerations apply when publishing this compound research involving endangered tunicates?

Adhere to CITES permits for specimen collection. Acknowledge indigenous knowledge in discovery contexts. Share data via open-access repositories to reduce redundant sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.